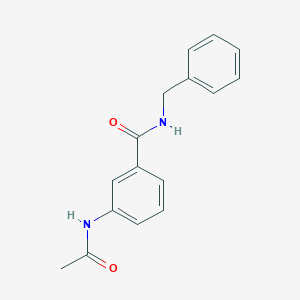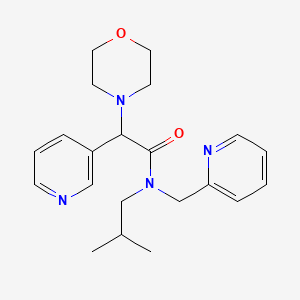
N-isobutyl-2-(4-morpholinyl)-2-(3-pyridinyl)-N-(2-pyridinylmethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to N-isobutyl-2-(4-morpholinyl)-2-(3-pyridinyl)-N-(2-pyridinylmethyl)acetamide often involves intricate chemical reactions. For instance, a study on the synthesis of related compounds highlights a novel method for preparing 3-hydroxy-3H-indole-3-ethanamines and -3H-indole-3-acetamides with either a 4-morpholinyl or 1-pyrrolidinyl group at the 2-position (Hayashi et al., 2004).
Molecular Structure Analysis
The molecular structure of such compounds is often complex, featuring various rings and functional groups. The specific arrangement of these groups defines the compound's reactivity and interaction with other molecules. For example, research on nickel and copper complexes with related compounds provides insights into the structure and chelation properties of these molecules (Mansuroğlu et al., 2008).
Chemical Reactions and Properties
Compounds like this compound participate in various chemical reactions, forming new compounds with different properties. Studies such as the one on the synthesis of 4,6-disubstituted 2-thioxo-1,2-dihydropyridine-3-carbonitriles by reacting acetylenic ketones with cyanothioacetamide in the presence of morpholine demonstrate this versatility (Buryi et al., 2019).
Physical Properties Analysis
The physical properties, including melting point, solubility, and crystalline structure, are crucial in understanding a compound's behavior in various environments. For instance, the crystal structure of N,N-diisobutyl-2-(octylphenylphosphinyl)acetamide, a related compound, provides valuable information on molecular interactions and stability (Rogers et al., 1995).
Chemical Properties Analysis
The chemical properties, such as reactivity with other compounds, pH stability, and thermal stability, are essential for comprehending the compound's potential applications and handling requirements. Research on the reactivity of cyanothioacetamide with various ketones, including those with morpholine groups, sheds light on these chemical properties (Dotsenko et al., 2012).
Propiedades
IUPAC Name |
N-(2-methylpropyl)-2-morpholin-4-yl-2-pyridin-3-yl-N-(pyridin-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O2/c1-17(2)15-25(16-19-7-3-4-9-23-19)21(26)20(18-6-5-8-22-14-18)24-10-12-27-13-11-24/h3-9,14,17,20H,10-13,15-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALPCXJBFANIFDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC1=CC=CC=N1)C(=O)C(C2=CN=CC=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-methoxy-N-methyl-N-[(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methyl]chromane-3-carboxamide](/img/structure/B5635204.png)
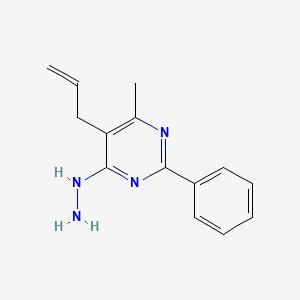

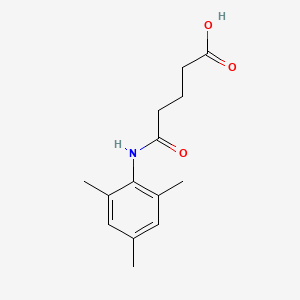

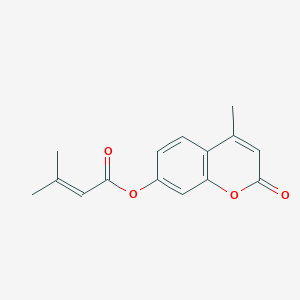

![N-1,3-benzothiazol-2-yl-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5635258.png)
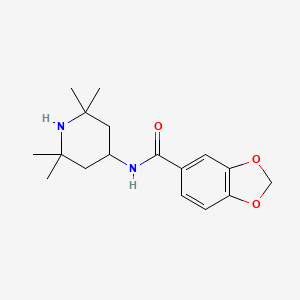
![1'-[3-(1H-imidazol-2-yl)benzoyl]-5-methyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5635266.png)
![2-methyl-4-[3-(2-methylpiperidin-1-yl)azetidin-1-yl]-5-(methylsulfonyl)pyrimidine](/img/structure/B5635272.png)

